Cas no 1935082-60-2 (N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide)
![N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide structure](https://ja.kuujia.com/scimg/cas/1935082-60-2x500.png)
N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide 化学的及び物理的性質
名前と識別子
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- N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide
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- インチ: 1S/C9H15NO2/c1-3-8(11)10-6-9(2)4-5-12-7-9/h3H,1,4-7H2,2H3,(H,10,11)
- InChIKey: MMXFOGUFZYCFQQ-UHFFFAOYSA-N
- ほほえんだ: C(NCC1(C)CCOC1)(=O)C=C
じっけんとくせい
- 密度みつど: 0.996±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 322.4±24.0 °C(Predicted)
- 酸性度係数(pKa): 14.70±0.46(Predicted)
N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-5144125-0.05g |
N-[(3-methyloxolan-3-yl)methyl]prop-2-enamide |
1935082-60-2 | 95.0% | 0.05g |
$768.0 | 2025-03-15 | |
Enamine | EN300-5144125-10.0g |
N-[(3-methyloxolan-3-yl)methyl]prop-2-enamide |
1935082-60-2 | 95.0% | 10.0g |
$3929.0 | 2025-03-15 | |
Enamine | EN300-5144125-2.5g |
N-[(3-methyloxolan-3-yl)methyl]prop-2-enamide |
1935082-60-2 | 95.0% | 2.5g |
$1791.0 | 2025-03-15 | |
Enamine | EN300-5144125-0.5g |
N-[(3-methyloxolan-3-yl)methyl]prop-2-enamide |
1935082-60-2 | 95.0% | 0.5g |
$877.0 | 2025-03-15 | |
Enamine | EN300-5144125-5.0g |
N-[(3-methyloxolan-3-yl)methyl]prop-2-enamide |
1935082-60-2 | 95.0% | 5.0g |
$2650.0 | 2025-03-15 | |
Enamine | EN300-5144125-0.25g |
N-[(3-methyloxolan-3-yl)methyl]prop-2-enamide |
1935082-60-2 | 95.0% | 0.25g |
$840.0 | 2025-03-15 | |
Enamine | EN300-5144125-1.0g |
N-[(3-methyloxolan-3-yl)methyl]prop-2-enamide |
1935082-60-2 | 95.0% | 1.0g |
$914.0 | 2025-03-15 | |
Enamine | EN300-5144125-0.1g |
N-[(3-methyloxolan-3-yl)methyl]prop-2-enamide |
1935082-60-2 | 95.0% | 0.1g |
$804.0 | 2025-03-15 |
N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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4. Back matter
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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10. Back matter
N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamideに関する追加情報
Research Briefing on N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide (CAS: 1935082-60-2): Recent Advances and Applications
N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide (CAS: 1935082-60-2) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel antiviral and anticancer agents. This research briefing aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide is its application in the design of protease inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against SARS-CoV-2 main protease (Mpro), a key enzyme involved in viral replication. The researchers utilized molecular docking and kinetic assays to identify the optimal structural modifications for enhancing binding affinity and selectivity. These findings suggest that N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide could serve as a promising scaffold for developing next-generation antiviral therapeutics.
In addition to its antiviral potential, recent research has also investigated the anticancer properties of this compound. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported that N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide derivatives exhibit selective cytotoxicity against certain cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. These results underscore the compound's potential as a lead structure for the development of targeted anticancer agents.
From a synthetic chemistry perspective, N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide has been employed as a building block for the construction of complex heterocyclic systems. A recent publication in Organic Letters (2023) described a novel catalytic asymmetric synthesis route utilizing this compound, which enables the efficient preparation of enantiomerically pure intermediates for pharmaceutical applications. The methodology offers advantages in terms of yield, selectivity, and environmental sustainability, making it an attractive option for industrial-scale production.
Despite these promising developments, challenges remain in the optimization of N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies and preclinical evaluations. Ongoing research efforts are focused on improving the pharmacokinetic properties of these compounds while maintaining their biological efficacy.
In conclusion, N-[(Tetrahydro-3-methyl-3-furanyl)methyl]-2-propenamide (CAS: 1935082-60-2) represents a valuable chemical entity with diverse applications in drug discovery and development. Its versatility as a synthetic intermediate and its demonstrated biological activities make it a compelling subject for future research. As the field continues to evolve, this compound is likely to play an increasingly important role in the design of novel therapeutic agents for treating viral infections, cancer, and other diseases.
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